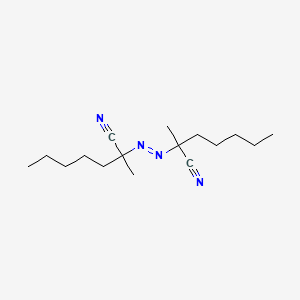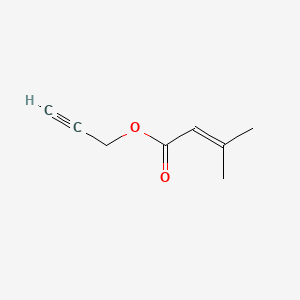
2-Butenoic acid, 3-methyl-, 2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-, 2-propynyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butenoic acid and 2-propynyl alcohol. This compound is known for its unique chemical structure, which includes both a double bond and a triple bond, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-, 2-propynyl ester typically involves the esterification of 2-butenoic acid with 2-propynyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as fractional distillation and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-, 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-butenoic acid or 3-methyl-2-butanone.
Reduction: 3-Methyl-2-buten-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-methyl-, 2-propynyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-, 2-propynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-butenoic acid and 2-propynyl alcohol, which can then participate in further biochemical reactions. The presence of both double and triple bonds allows the compound to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Butenoic acid, 3-methyl-, 2-methyl-2-propenyl ester: Similar in structure but with a different ester group.
2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Another ester of 2-butenoic acid with a different alcohol component.
3-Butenoic acid, 2-Methyl-, Methyl ester: A simpler ester with a methyl group instead of a propynyl group.
Uniqueness
2-Butenoic acid, 3-methyl-, 2-propynyl ester is unique due to the presence of both a double bond and a triple bond in its structure. This dual unsaturation provides unique reactivity and makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
51443-27-7 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
prop-2-ynyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H10O2/c1-4-5-10-8(9)6-7(2)3/h1,6H,5H2,2-3H3 |
InChI Key |
QMXLQNWMOKCQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


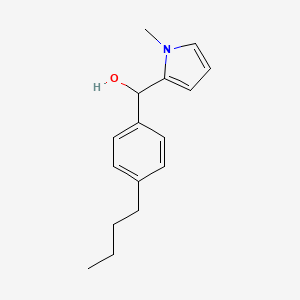
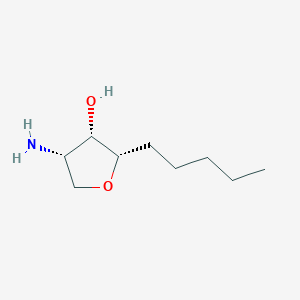


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
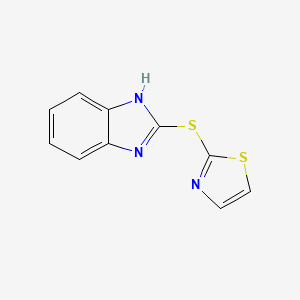
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
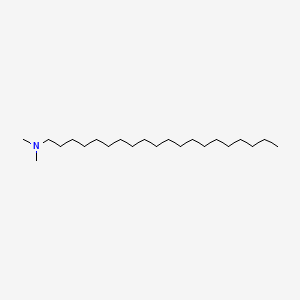
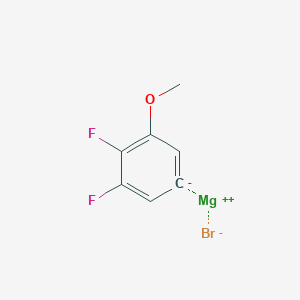
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
